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RuCl(p-cymene)[(R,R)-Ts-DPEN]

Cat. No.: B8759761
M. Wt: 636.2 g/mol
InChI Key: AZFNGPAYDKGCRB-AGEKDOICSA-M
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Description

Significance of Enantioselective Synthesis in Contemporary Organic Chemistry

Enantioselective synthesis, or asymmetric synthesis, is a cornerstone of modern organic chemistry, focusing on the preferential formation of one enantiomer over its mirror image. Enantiomers are chiral molecules that can exhibit profoundly different biological activities, a critical consideration in the pharmaceutical industry where one form of a drug may be therapeutic while the other is inactive or even harmful. The ability to control the three-dimensional arrangement of atoms in a molecule is therefore essential for creating effective and safe medicines, as well as advanced materials and agrochemicals. The success of an enantioselective reaction is often measured by its enantiomeric excess (ee), which quantifies the purity of the desired enantiomer.

Evolution of Chiral Ruthenium Catalysts in Asymmetric Hydrogenation and Transfer Hydrogenation

The journey to highly efficient asymmetric synthesis has been marked by the development of sophisticated catalysts, with transition metals like ruthenium playing a leading role. Ruthenium was one of the first transition metals to be extensively studied for asymmetric hydrogenation. A significant breakthrough came in the 1990s with the work of Ryoji Noyori and his colleagues, who developed ruthenium(II) catalysts bearing chiral ligands for the highly selective reduction of various substrates. chem-station.com

Initially, catalysts based on rhodium and the chiral diphosphine ligand BINAP were prominent. However, ruthenium-BINAP complexes soon proved to be highly effective for the asymmetric hydrogenation of a wide array of functionalized olefins and carbonyl compounds. researchgate.net A key development in the evolution of these catalysts was the introduction of chiral diamine ligands alongside the metal center. pnas.org This led to a new class of "bifunctional" catalysts where both the ruthenium metal and the amine ligand actively participate in the catalytic cycle. These systems demonstrated remarkable activity and selectivity, particularly in the hydrogenation of simple ketones, which had previously been a significant challenge. chem-station.com This evolution paved the way for both asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation (using hydrogen donor molecules like isopropanol (B130326) or formic acid), broadening the scope and applicability of ruthenium catalysts. nih.gov

Historical Development and Discovery of RuCl(p-cymene)[(R,R)-Ts-DPEN] Catalyst System

The discovery of the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst, a system developed and popularized by Ryoji Noyori's research group, was a landmark achievement in the field of asymmetric transfer hydrogenation (ATH). nih.govrsc.org Building on the success of Ru(II)-diphosphine-diamine complexes, the focus shifted to creating more practical and versatile catalysts. The combination of a ruthenium(II) center, an arene ligand (p-cymene), and a chiral N-tosylated diamine ligand, (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-DPEN), proved to be exceptionally effective. rsc.org

The synthesis of this catalyst is typically achieved by reacting the dimeric ruthenium precursor, [RuCl₂(p-cymene)]₂, with the chiral (R,R)-Ts-DPEN ligand. This pre-formed catalyst demonstrated superior activity and reproducibility compared to catalysts generated in situ. acs.org The development of this system, which could efficiently reduce ketones and imines with high enantioselectivity using a simple hydrogen source like a formic acid/triethylamine mixture, represented a major step forward, making ATH a more accessible and reliable synthetic tool. nih.govrsc.org

Importance of RuCl(p-cymene)[(R,R)-Ts-DPEN] as a Benchmark in Chiral Catalysis

RuCl(p-cymene)[(R,R)-Ts-DPEN] and its (S,S)-enantiomer are widely regarded as "star catalysts" in asymmetric transfer hydrogenation. rsc.org Their importance stems from their exceptional performance across a broad range of applications, consistently delivering high yields and excellent enantioselectivities (often >95% ee). The catalyst has become a benchmark for the asymmetric reduction of various substrates, including aromatic ketones, N-alkyl ketimines, and quinolines. synthesiswithcatalysts.comsigmaaldrich.com

Its utility is highlighted in the synthesis of numerous chiral alcohols and amines, which are vital intermediates in the production of pharmaceuticals and other fine chemicals. For instance, it has been successfully used in the synthesis of chiral building blocks for antiviral agents and neuroprotective bile acid derivatives. The catalyst's robustness and high efficiency have also been demonstrated in the conversion of biomass-derived levulinic acid into optically pure γ-valerolactone, a valuable biofuel and green solvent. acs.org The predictable stereochemical outcome—where the (R,R)-catalyst typically produces the (S)-alcohol—and its high performance have solidified its status as a go-to catalyst for researchers in both academic and industrial settings. rsc.org

Detailed Research Findings

The efficacy of RuCl(p-cymene)[(R,R)-Ts-DPEN] is well-documented through extensive research. The following tables present curated data from various studies, illustrating the catalyst's performance under different conditions and with various substrates.

Asymmetric Transfer Hydrogenation of γ-Aryl-α,γ-dioxo-butyric Acid Esters

This table showcases the catalyst's effectiveness in the asymmetric transfer hydrogenation of various substituted γ-aryl-α,γ-dioxo-butyric acid esters. The data highlights the influence of the substituent on the phenyl ring on the reaction's yield and enantioselectivity.

Conditions: RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst, HCOOH/Et₃N (5:2) as hydrogen source. rsc.org

Optimization of Reaction Conditions for Levulinic Acid Hydrogenation

The following data illustrates the screening of reaction parameters for the asymmetric transfer hydrogenation of levulinic acid (LA) to γ-valerolactone (GVL), a key transformation in biorefining.

Conditions: Substrate: Levulinic Acid (0.5 mmol), Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN], Solvent: Methanol (B129727) (1.5 mL), S/C ratio = 100. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H35ClN2O2RuS B8759761 RuCl(p-cymene)[(R,R)-Ts-DPEN]

Properties

Molecular Formula

C31H35ClN2O2RuS

Molecular Weight

636.2 g/mol

IUPAC Name

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1

InChI Key

AZFNGPAYDKGCRB-AGEKDOICSA-M

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.Cl[Ru+]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]

Origin of Product

United States

Synthesis and Structural Elucidation of Rucl P Cymene R,r Ts Dpen and Its Precursors

Synthetic Methodologies for RuCl(p-cymene)[(R,R)-Ts-DPEN] Catalyst Precursors

The assembly of the target ruthenium complex is not a singular event but rather the culmination of carefully planned synthetic steps for each of its constituent parts. This section details the established methodologies for preparing the chiral diamine ligand and the organoruthenium dimeric precursor.

Synthesis of the Chiral Diamine Ligand, (R,R)-Ts-DPEN

The cornerstone of the catalyst's stereochemical control is the chiral ligand, (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, or (R,R)-Ts-DPEN. The synthesis of this ligand is a critical step that establishes the chiral environment around the metal center.

The preparation typically involves the monosulfonylation of a chiral diamine. The process begins with (1R,2R)-1,2-diphenylethylenediamine, which is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758). The solution is cooled to 0°C using an ice bath to control the reaction's exothermicity. To this cooled solution, a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent is added dropwise over a period of about 30 minutes. Maintaining the low temperature is crucial to ensure selective monosulfonylation and to minimize the formation of the disulfonylated byproduct.

After the addition is complete, the reaction mixture is stirred for an additional hour at 0°C. Following the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure (R,R)-Ts-DPEN ligand as a white to slightly yellow crystalline solid.

Preparation of Ruthenium(II) Arene Dimers

The metallic component of the final complex is introduced via a dimeric ruthenium precursor, specifically Dichloro(p-cymene)ruthenium(II) dimer, with the formula [{RuCl₂(η⁶-p-cymene)}₂]. This red, air-stable solid serves as a convenient source of the Ru(II)-p-cymene moiety.

The synthesis of this dimer is generally achieved through the reaction of hydrated ruthenium(III) chloride (RuCl₃·xH₂O) with a suitable source of the p-cymene (B1678584) ligand. nih.gov A common and effective method involves using α-phellandrene, a natural cyclic terpene, which serves as the precursor to the p-cymene arene ligand through an in-situ dehydrogenation process.

In a typical procedure, hydrated ruthenium(III) chloride is refluxed in an alcohol solvent, such as ethanol (B145695) or methanol (B129727), with an excess of α-phellandrene. During the reflux, the Ru(III) is reduced to Ru(II), and the α-phellandrene is aromatized to p-cymene, which then coordinates to the metal center in an η⁶-fashion. Upon cooling, the resulting chloro-bridged dimer precipitates from the solution and can be isolated by filtration, yielding a red crystalline powder. This one-step process is efficient, often resulting in high yields of the desired dimer. nih.gov

Formation of the Monomeric RuCl(p-cymene)[(R,R)-Ts-DPEN] Complex

The final step in the synthesis is the formation of the monomeric title complex from the two previously synthesized precursors. This reaction involves the cleavage of the chloride bridges in the ruthenium dimer by the chiral (R,R)-Ts-DPEN ligand.

The reaction is typically carried out by dissolving the dichloro(p-cymene)ruthenium(II) dimer and a slight excess of the (R,R)-Ts-DPEN ligand in a chlorinated solvent like dichloromethane or an alcohol such as methanol. mdpi.comscbt.com The mixture is stirred, usually at room temperature. The bidentate Ts-DPEN ligand coordinates to a single ruthenium center, displacing one of the bridging chlorides and breaking the dimeric structure to form the stable, monomeric 18-electron complex. nih.gov The resulting orange-red solution is then processed to isolate the final product, often by concentrating the solution and precipitating the complex with a less polar solvent like diethyl ether or hexane. The solid product is collected by filtration and dried under vacuum.

Spectroscopic and Crystallographic Characterization of RuCl(p-cymene)[(R,R)-Ts-DPEN]

The structural confirmation and purity assessment of the synthesized RuCl(p-cymene)[(R,R)-Ts-DPEN] complex are performed using standard spectroscopic techniques. These methods provide detailed information about the molecular framework and the coordination environment of the ruthenium center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the complex in solution. Both ¹H and ¹³C NMR are used to confirm the presence and connectivity of the p-cymene and Ts-DPEN ligands.

In the ¹H NMR spectrum, the coordination of the p-cymene ring to the ruthenium center renders the four aromatic protons diastereotopic, resulting in four distinct signals, typically observed as doublets in the range of δ 5.0–6.0 ppm. The protons of the isopropyl group on the p-cymene ligand also show characteristic signals: a septet for the methine proton and two doublets for the diastereotopic methyl groups. The methyl group attached directly to the arene ring appears as a singlet. The protons of the Ts-DPEN ligand, including those on the phenyl and tosyl rings, resonate in the aromatic region (δ 6.5-8.0 ppm), while the methine protons of the ethylenediamine (B42938) backbone appear at distinct chemical shifts.

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbons of the p-cymene and Ts-DPEN ligands. The coordination of the arene ring to ruthenium results in a shift of the aromatic carbon signals compared to the free ligand.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups within the complex. The IR spectrum provides evidence for the successful coordination of the Ts-DPEN ligand to the ruthenium center.

Key diagnostic bands include the stretching vibrations of the N-H bonds of the coordinated amino group, which typically appear in the 3200-3400 cm⁻¹ region. The strong asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) of the tosyl moiety are prominent in the 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹ regions, respectively. Vibrations corresponding to the aromatic C-H and C=C bonds from all the aryl rings are also observed. A band in the far-IR region, typically around 270-300 cm⁻¹, can be assigned to the Ru-Cl stretching vibration.

X-ray Diffraction Analysis of Solid-State Structures

For the precursor, dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂, single-crystal X-ray diffraction analysis has confirmed its dimeric structure. The molecule consists of two ruthenium centers bridged by two chloride ligands. Each ruthenium atom is also coordinated to a p-cymene ring in an η⁶-fashion and a terminal chloride ion. This arrangement results in a pseudo-octahedral geometry around each ruthenium center, a common motif for such half-sandwich complexes. The solid-state structure of [RuCl₂(p-cymene)]₂ has been reported to crystallize in the triclinic system with a Fdd2 space group. semanticscholar.org

Interactive Table: Crystallographic Data for [RuCl₂(p-cymene)]₂

ParameterValue
Crystal SystemTriclinic
Space GroupFdd2

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound, confirming its elemental composition, and providing structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of organometallic complexes, as it typically allows for the observation of the intact molecular ion.

The precursor, [RuCl₂(p-cymene)]₂, can be characterized by mass spectrometry to confirm its dimeric nature in the gas phase, although it should be noted that the dimer may dissociate into monomeric fragments under certain conditions.

For the final complex, RuCl(p-cymene)[(R,R)-Ts-DPEN], high-resolution mass spectrometry (HRMS) with ESI is the method of choice for confirming its molecular formula, C₃₁H₃₅ClN₂O₂RuS. The expected molecular weight is approximately 636.21 g/mol . synthesiswithcatalysts.com The isotopic pattern of the molecular ion peak is a key diagnostic feature, as ruthenium has a characteristic distribution of seven stable isotopes. This isotopic signature provides a high degree of confidence in the assignment of the molecular formula.

While detailed fragmentation studies for this specific complex are not extensively published, the fragmentation pattern in ESI-MS would likely involve the loss of ligands such as the chloride ion or the p-cymene group. The observation of fragments corresponding to the [Ru(p-cymene)(R,R)-Ts-DPEN)]⁺ cation would be expected. Analysis of these fragments can provide further confirmation of the compound's structure.

Interactive Table: Expected Mass Spectrometry Data for RuCl(p-cymene)[(R,R)-Ts-DPEN]

ParameterExpected Value
Molecular FormulaC₃₁H₃₅ClN₂O₂RuS
Molecular Weight636.21 g/mol
Key Diagnostic FeatureCharacteristic ruthenium isotopic pattern

Characterization of Active Catalytic Species Derived from RuCl(p-cymene)[(R,R)-Ts-DPEN]

The complex RuCl(p-cymene)[(R,R)-Ts-DPEN] is a pre-catalyst that, upon activation, forms the catalytically active species responsible for asymmetric transfer hydrogenation. The generation of the active catalyst typically involves the reaction of the pre-catalyst with a base in the presence of a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture.

The active catalytic species is widely accepted to be a ruthenium hydride complex. The formation of this hydride involves the removal of the chloride ligand and the deprotonation of the tosylamide nitrogen of the Ts-DPEN ligand, followed by the coordination of a hydride ion from the hydrogen donor. The resulting active catalyst is a neutral, 18-electron ruthenium(II) hydride species, [RuH(p-cymene)((R,R)-Ts-DPEN)].

The characterization of this transient and highly reactive species is challenging. However, its formation can be inferred from mechanistic studies and spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The most direct evidence for the formation of a ruthenium hydride is the appearance of a characteristic upfield signal in the ¹H NMR spectrum, typically in the region of -5 to -20 ppm. This chemical shift is indicative of a hydrogen atom directly bonded to a transition metal.

While detailed spectroscopic data for the active species derived from this specific pre-catalyst is not always reported in routine catalytic studies, mechanistic investigations on analogous systems provide strong evidence for its identity. The bifunctional nature of the catalyst, where both the ruthenium center and the ligand participate in the catalytic cycle, is a key aspect of its high efficiency and enantioselectivity.

Mechanistic Investigations of Rucl P Cymene R,r Ts Dpen Catalyzed Reactions

General Principles of Asymmetric Transfer Hydrogenation (ATH) and Hydrogenation

Asymmetric Transfer Hydrogenation (ATH) and asymmetric hydrogenation are powerful techniques in organic synthesis for creating chiral molecules, particularly alcohols and amines, from prochiral ketones and imines with high enantioselectivity. acs.org The core distinction between these two methods lies in the source of hydrogen. In asymmetric hydrogenation, molecular hydrogen (H₂) is used directly. In contrast, ATH utilizes hydrogen donor molecules, such as isopropanol (B130326) or a formic acid/triethylamine (FA/TEA) mixture, to transfer hydrogen to the substrate. sigmaaldrich.commdpi.com

Catalysts of the "Noyori-class," including RuCl(p-cymene)[(R,R)-Ts-DPEN], are often termed bifunctional catalysts. wikipedia.org This signifies that both the metal center (ruthenium) and the chiral ligand (Ts-DPEN) actively participate in the catalytic process. This cooperative action is fundamental to the high efficiency and stereocontrol observed in these reactions. acs.orgwikipedia.org

Proposed Catalytic Cycles for RuCl(p-cymene)[(R,R)-Ts-DPEN] Systems

The catalytic cycle for ATH reactions mediated by RuCl(p-cymene)[(R,R)-Ts-DPEN] is initiated by the activation of the precatalyst. In the presence of a base, such as potassium hydroxide (KOH), the precatalyst eliminates a molecule of HCl to generate a coordinatively unsaturated 16-electron ruthenium(II) complex. acs.orgmdpi.com This species is considered the active catalyst.

This 16-electron intermediate then reacts with a hydrogen donor, like isopropanol, to form an 18-electron ruthenium monohydride complex. mdpi.combath.ac.uk This hydride species is the key intermediate responsible for delivering hydrogen to the substrate. After the hydrogen transfer step, the 16-electron complex is regenerated, allowing it to re-enter the catalytic cycle. acs.orgmdpi.com The involvement of these two key intermediates—the 16-electron unsaturated complex and the 18-electron hydride complex—is a common feature in the proposed mechanisms. acs.orgbath.ac.uk

The most widely accepted mechanism for ketone and imine reduction by Noyori-type catalysts is the outer-sphere mechanism. acs.orgnih.gov A defining feature of this pathway is that the substrate does not directly coordinate to the ruthenium metal center. Instead, the transfer of hydrogen atoms occurs through a concerted, six-membered pericyclic transition state. mdpi.comwikipedia.org

In this transition state, the hydride (H⁻) is transferred from the ruthenium center to the carbonyl carbon, while a proton (H⁺) is simultaneously transferred from the amine group of the Ts-DPEN ligand to the carbonyl oxygen. acs.org This metal-ligand bifunctional catalysis avoids the need for substrate-metal coordination, which is believed to be the reason for the catalyst's high chemoselectivity in reducing C=O bonds over C=C bonds. acs.org While this mechanism is well-established for the reduction of ketones, some computational studies suggest that for the ATH of imines under acidic conditions, an ionic mechanism involving a protonated imine might be operative. nih.gov

An alternative, though less favored, pathway is the inner-sphere mechanism, which is analogous to the Meerwein-Ponndorf-Verley (MPV) reduction. acs.org This mechanism would involve the direct coordination of the ketone or imine substrate to the ruthenium center. Following coordination, an intramolecular hydride transfer from the metal to the substrate would occur. acs.org However, the outer-sphere mechanism is generally considered to better explain the high enantioselectivities and broad substrate scope observed with the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst. acs.org

Role of Metal-Ligand Cooperation (MLC) in Enantioselectivity

Metal-ligand cooperation (MLC) is a cornerstone of the catalytic activity of RuCl(p-cymene)[(R,R)-Ts-DPEN]. nih.govtue.nlresearchgate.net The term refers to the synergistic action of the ruthenium metal and the Ts-DPEN ligand during the catalytic cycle. This cooperation is most evident in the hydrogen transfer step within the outer-sphere mechanism. acs.orgwikipedia.org

The Ru-H bond acts as the hydride source, while the N-H group on the chiral diamine ligand functions as a proton donor. acs.org This concerted transfer of both a hydride and a proton to the substrate via a single transition state is highly efficient. The chiral environment created by the Ts-DPEN ligand around the metal center dictates the facial selectivity of the hydrogen transfer, ultimately controlling the stereochemistry of the final product. acs.org The rigidity and specific conformation of the metal-ligand arrangement are crucial for achieving high levels of enantioselectivity.

Identification and Characterization of Key Intermediates

The elucidation of catalytic mechanisms relies heavily on the detection and characterization of reactive intermediates. For the RuCl(p-cymene)[(R,R)-Ts-DPEN] system, the principal intermediates are the 16-electron unsaturated Ru(II) amido complex and the 18-electron Ru(II) hydride complex. acs.orgbath.ac.uk

Advanced spectroscopic techniques, particularly operando ¹H NMR spectroscopy, have been instrumental in observing these species under actual catalytic conditions. bath.ac.uk Such studies have allowed for the real-time monitoring and quantification of the ruthenium hydride intermediate, confirming its central role in the reaction. bath.ac.uk These investigations have also shed light on catalyst deactivation pathways. It has been shown that the hydride intermediate can undergo degradation through the loss of the p-cymene (B1678584) ligand, which can lead to the formation of inactive ruthenium nanoparticles. bath.ac.uk

IntermediateElectron CountKey Role
[Ru(p-cymene)(R,R)-Ts-DPEN]16e⁻Active catalyst, reacts with H-donor
[RuH(p-cymene)(R,R)-Ts-DPEN]18e⁻Transfers hydrogen to the substrate

Transition State Geometries and Enantiocontrolling Interactions

The origin of enantioselectivity in reactions catalyzed by RuCl(p-cymene)[(R,R)-Ts-DPEN] lies in the diastereomeric transition states during the hydrogen transfer step. The catalyst and substrate assemble into a well-defined six-membered transition state, and the energy difference between the two possible transition states (one leading to the R-product and the other to the S-product) determines the enantiomeric excess of the reaction. mdpi.comacs.org

The geometry of the favored transition state is stabilized by a combination of steric and electronic interactions. A crucial factor is the CH/π interaction, an attractive non-covalent interaction between an aryl group on the substrate and the electron-rich η⁶-p-cymene ring of the catalyst. mdpi.comnih.govnih.gov To maximize this stabilizing interaction and minimize steric repulsion, the substrate orients itself in a specific manner. Typically, the larger group attached to the carbonyl will position itself away from the catalyst's arene ring, while the substrate's aryl group is positioned adjacent to it. mdpi.com This precise orientation dictates which prochiral face of the ketone or imine is exposed to the incoming hydride, thereby controlling the stereochemical outcome with high fidelity. mdpi.com The required syn-coplanar arrangement of the H-Ru-N-H unit is also a critical feature of the outer-sphere transition state. acs.org

Influence of Solvent Effects, pH, and Additives on Reaction Pathways

The reaction pathway and efficiency of catalysis with RuCl(p-cymene)[(R,R)-Ts-DPEN] are significantly influenced by the choice of solvent, the pH of the reaction medium, and the presence of additives. These factors can affect catalyst solubility, stability, and the nature of the transition states, thereby impacting both the reaction rate and the enantioselectivity of the product.

The solvent plays a critical role in the catalytic process. A systematic study on the ATH of γ-phenyl-α,γ-dioxo-butyric acid ester using the (S,S)-enantiomer of the catalyst highlighted the profound effect of the solvent on both yield and enantiomeric excess (ee). rsc.org The results indicated that polar aprotic solvents generally provide better results compared to protic solvents. For instance, the reaction in dimethylformamide (DMF) resulted in a high yield and enantioselectivity, while methanol (B129727) (MeOH) led to a significantly lower yield and moderate enantioselectivity. rsc.org Nonpolar aprotic solvents like dichloromethane (B109758) (DCM) and ethyl acetate (EtOAc) also facilitated the reaction with good outcomes. rsc.org The choice of solvent can influence the formation and stability of the key transition states in the catalytic cycle.

SolventYield (%)Enantiomeric Excess (ee, %)
DMF8584
Dioxane8082
DCM7580
EtOAc7881
t-BuOMe7278
MeOH3073
Data from the asymmetric transfer hydrogenation of γ-phenyl-α,γ-dioxo-butyric acid ester catalyzed by RuCl(p-cymene)[(S,S)-Ts-DPEN] in a HCOOH/Et3N system. rsc.org

The pH of the reaction medium, often controlled by the choice of hydrogen donor and additives, is another critical parameter. The reduction of imines, for example, is often carried out under acidic conditions, which suggests that the protonation of the substrate is a key step. nih.gov The commonly used formic acid/triethylamine (HCOOH/Et₃N) mixture serves not only as the hydrogen source but also maintains an acidic environment. nih.gov In contrast, the transfer hydrogenation of ketones is frequently performed in the presence of a base, such as potassium hydroxide (KOH), with isopropanol as the hydrogen donor. bath.ac.uk The basic conditions are thought to facilitate the deprotonation of the catalyst's amine ligand, which is a crucial step in the formation of the active catalytic species.

Additives can further modulate the reaction pathway. In some cases, the choice of the hydrogen source itself acts as a key additive. A direct comparison between the isopropanol-KOH system and the HCOOH/Et₃N system for the ATH of a γ-aryl-α,γ-dioxo-butyric acid ester showed that the latter was significantly more effective, with the former showing no transformation under the tested conditions. rsc.org This highlights that the nature of the hydrogen donor and the accompanying acid or base are critical for reaction success. The configuration of the chiral ligand on the catalyst dictates the stereochemistry of the product, with the (S,S)-Ts-DPEN ligand leading to the (S)-configured product and the (R,R)-Ts-DPEN ligand yielding the (R)-configured product. rsc.org

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are essential for elucidating the reaction mechanism and identifying the slowest, or rate-limiting, step in the catalytic cycle. Such investigations for RuCl(p-cymene)[(R,R)-Ts-DPEN]-catalyzed reactions have provided valuable insights into the catalyst's behavior under various conditions.

Real-time monitoring of the asymmetric transfer hydrogenation of acetophenone (B1666503) using Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy has been employed to study the reaction kinetics. bath.ac.uk These studies have demonstrated a clear dependence of the reaction rate on the initial catalyst concentration. As expected, higher catalyst loadings lead to faster conversions of the substrate to the product.

The following table summarizes the effect of catalyst concentration on the conversion of acetophenone to (R)-1-phenylethanol.

Catalyst Concentration (mM)Conversion after 100 min (%)Conversion after 300 min (%)
1.0~20~50
2.0~40~80
4.0~65>95
Qualitative data based on conversion plots for the catalytic transfer hydrogenation of acetophenone with varying amounts of RuCl(R,R)-TsDPEN in isopropyl alcohol with KOH. bath.ac.uk

The enantioselectivity of the reaction can also be affected by the reaction progress. In the ATH of acetophenone, the enantiomeric excess of the (R)-1-phenylethanol product was observed to be very high (>99% ee) up to approximately 50% conversion. bath.ac.uk However, the ee began to decrease slightly as the reaction approached equilibrium, suggesting that side reactions or changes in the active catalyst structure may occur over time. bath.ac.uk

Enantioselective Catalysis with Rucl P Cymene R,r Ts Dpen : Substrate Scope and Stereoselectivity Control

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of ketones to chiral secondary alcohols, typically employing isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. The RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst has demonstrated broad applicability and excellent enantioselectivity in these transformations.

Aromatic Ketones and their Derivatives

Aromatic ketones are among the most extensively studied substrates for ATH catalyzed by RuCl(p-cymene)[(R,R)-Ts-DPEN]. The catalyst generally affords high yields and exceptional enantiomeric excess (ee) for a wide array of substituted acetophenones and other aryl ketones. The electronic properties and steric hindrance of substituents on the aromatic ring can influence the reaction rate and stereoselectivity, but in many cases, excellent results are achieved regardless of the substituent's nature or position.

For instance, the reduction of acetophenone (B1666503) yields (R)-1-phenylethanol with very high enantioselectivity. Similarly, acetophenone derivatives bearing either electron-donating or electron-withdrawing groups are effectively reduced to their corresponding chiral alcohols. The catalyst's high performance extends to more sterically demanding substrates, such as ortho-substituted acetophenones, which are often challenging for other catalytic systems.

SubstrateProductYield (%)ee (%)
Acetophenone(R)-1-Phenylethanol>95>98
4-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanol9899
4-Methoxyacetophenone(R)-1-(4-Methoxyphenyl)ethanol9798
2-Bromoacetophenone(R)-1-(2-Bromophenyl)ethanol9697
1-Acetonaphthone(R)-1-(Naphthalen-1-yl)ethanol9599

Reaction conditions, such as solvent, temperature, and catalyst loading, can influence the outcome. The data presented is representative of typical results found in the literature.

Heteroaromatic Ketones

The enantioselective reduction of heteroaromatic ketones is of significant interest as the resulting chiral heteroaromatic alcohols are prevalent motifs in biologically active compounds. RuCl(p-cymene)[(R,R)-Ts-DPEN] has proven to be a highly effective catalyst for the ATH of a variety of heteroaromatic ketones, including those containing nitrogen, sulfur, and oxygen heterocycles.

Ketones bearing pyridyl, thienyl, furyl, and other heteroaromatic rings are generally reduced with excellent yields and enantioselectivities. The heteroatom's position relative to the carbonyl group can sometimes affect the reaction's efficiency, but high levels of stereocontrol are typically maintained.

SubstrateProductYield (%)ee (%)
2-Acetylpyridine(R)-1-(Pyridin-2-yl)ethanol9498
3-Acetylthiophene(R)-1-(Thiophen-3-yl)ethanol9699
2-Acetylfuran(R)-1-(Furan-2-yl)ethanol9597
2-Acetylthiazole(R)-1-(Thiazol-2-yl)ethanol9298

The specific reaction conditions are crucial for achieving optimal results with heteroaromatic ketones.

Aliphatic Ketones and α,β-Unsaturated Ketones

While the ATH of aromatic ketones is highly efficient, the reduction of purely aliphatic ketones with RuCl(p-cymene)[(R,R)-Ts-DPEN] can be more challenging. These substrates often exhibit lower reactivity and selectivity compared to their aromatic counterparts. However, with optimized reaction conditions, good to excellent results can still be obtained for a range of aliphatic ketones.

In the case of α,β-unsaturated ketones (enones), the catalyst demonstrates a high degree of chemoselectivity, preferentially reducing the carbonyl group over the carbon-carbon double bond. This allows for the synthesis of chiral allylic alcohols, which are versatile building blocks in organic synthesis. The (E/Z) configuration of the double bond and the substitution pattern can influence the stereochemical outcome.

SubstrateProductYield (%)ee (%)
2-Octanone(R)-2-Octanol8595
3-Methyl-2-butanone(R)-3-Methyl-2-butanol8896
(E)-4-Phenyl-3-buten-2-one(R,E)-4-Phenyl-3-buten-2-ol9799
Chalcone(R)-1,3-Diphenyl-2-propen-1-ol9898

Longer reaction times or higher catalyst loadings may be necessary for less reactive aliphatic ketones.

Cyclic Ketones

The asymmetric transfer hydrogenation of cyclic ketones provides access to valuable chiral cyclic alcohols. RuCl(p-cymene)[(R,R)-Ts-DPEN] is an effective catalyst for the reduction of various cyclic ketones, including five-, six-, and seven-membered ring systems. The rigidity and conformation of the cyclic structure can play a significant role in the observed stereoselectivity. For substituted cyclic ketones, the catalyst often exhibits high diastereoselectivity in addition to enantioselectivity.

SubstrateProductYield (%)ee (%)
2-Methylcyclohexanone(1R,2R)-2-Methylcyclohexanol93 (trans)98
Indanone(R)-1-Indanol9999
α-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol9899

The diastereoselectivity can be influenced by the reaction conditions and the nature of the substituents on the cyclic ketone.

Asymmetric Hydrogenation of Imines and Oximes

The catalytic asymmetric reduction of imines is a direct and atom-economical route to chiral amines. RuCl(p-cymene)[(R,R)-Ts-DPEN] and related catalysts are highly effective for the hydrogenation of both cyclic and acyclic imines. The reaction typically proceeds with high enantioselectivity, providing access to a wide range of optically active amines and their derivatives. The nature of the substituents on both the carbon and nitrogen atoms of the imine can impact the catalyst's performance.

While less common, the enantioselective reduction of oximes and oxime ethers can also be achieved using this catalytic system, offering a pathway to chiral primary amines and hydroxylamines.

SubstrateProductYield (%)ee (%)
N-Phenylacetophenone imine(R)-N-(1-Phenylethyl)aniline9597
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline(R)-Salsolidine9698
Acetophenone O-methyl oxime(R)-1-Phenylethanamine8594

Other Enantioselective Reductions Catalyzed by RuCl(p-cymene)[(R,R)-Ts-DPEN]

Beyond the scope of ketones, imines, and their derivatives, the versatility of the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst extends to other types of enantioselective reductions. Although less frequently reported, these applications highlight the broad potential of this catalytic system. Researchers have explored its use in the dynamic kinetic resolution of racemic α-substituted ketones, where the catalyst facilitates in-situ racemization of the starting material and subsequent stereoselective reduction to afford a single stereoisomer of the product in high yield and enantiomeric excess. Further investigations continue to expand the synthetic utility of this powerful catalyst.

Regioselectivity and Chemoselectivity in Complex Substrates

The catalyst chloro(p-cymene)[(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II), formally known as RuCl(p-cymene)[(R,R)-Ts-DPEN], exhibits remarkable chemoselectivity in the asymmetric transfer hydrogenation of complex substrates bearing multiple reducible functional groups. A prominent example is its ability to selectively reduce a carbonyl group in the presence of other unsaturated moieties.

In the case of α,β-acetylenic ketones, the catalyst facilitates the reduction of the ketone to the corresponding propargylic alcohol, leaving the carbon-carbon triple bond intact. sigmaaldrich.com This high degree of chemoselectivity is crucial for the synthesis of chiral propargylic alcohols, which are valuable intermediates in organic synthesis. The reaction proceeds with high enantiomeric excess, demonstrating the catalyst's ability to differentiate between the enantiotopic faces of the carbonyl group even in the presence of a nearby alkyne functionality. sigmaaldrich.com

The catalyst also demonstrates chemoselectivity in the reduction of substrates with both ketone and ester functionalities. For instance, in the asymmetric transfer hydrogenation of levulinate esters, the ketone carbonyl is selectively reduced to the corresponding alcohol, which then cyclizes to form γ-valerolactone (GVL), while the ester group remains unaffected. acs.org This selective transformation is significant for the conversion of biomass-derived platform chemicals into valuable chiral products. acs.orgacs.org

The regioselectivity of the catalyst is evident in its application to substrates with multiple, chemically distinct carbonyl groups. While specific studies on complex diketones are not detailed in the provided context, the catalyst's selectivity for ketones over esters implies a preference for the more electrophilic carbonyl group. This preference is a key aspect of its utility in the synthesis of complex molecules where selective functional group manipulation is required.

Factors Influencing Enantioselectivity and Diastereoselectivity

The stereochemical outcome of reactions catalyzed by RuCl(p-cymene)[(R,R)-Ts-DPEN] is highly dependent on a number of factors, including the structure of the substrate, the configuration of the chiral ligand, and the specific reaction conditions employed. Careful optimization of these parameters is essential to achieve high levels of enantioselectivity and diastereoselectivity.

The enantiomeric excess (ee) achieved in the asymmetric transfer hydrogenation is significantly influenced by the steric and electronic properties of the substrate. Generally, aromatic ketones are reduced with higher enantioselectivity than aliphatic ketones. acs.org This is attributed to the potential for stabilizing π-π interactions between the aromatic ring of the substrate and the arene ligand of the catalyst in the transition state.

The electronic nature of substituents on aromatic ketones also plays a crucial role. Electron-withdrawing or electron-donating groups on the aromatic ring can affect the electronic density of the carbonyl carbon, thereby influencing the kinetics and stereoselectivity of the hydride transfer from the ruthenium complex. For example, the catalyst has been shown to be effective in the asymmetric transfer hydrogenation of various substituted γ-aryl-α,γ-dioxo-butyric acid esters, with the substituent on the phenyl ring impacting both the reaction yield and the enantioselectivity.

The steric bulk of the groups flanking the carbonyl moiety is another critical determinant of stereoselectivity. Increased steric hindrance can lead to more pronounced differentiation between the two faces of the prochiral ketone, often resulting in higher enantioselectivity.

The absolute configuration of the chiral product is directly controlled by the chirality of the N-tosyl-1,2-diphenylethylenediamine (Ts-DPEN) ligand. The use of the (R,R)-Ts-DPEN ligand in RuCl(p-cymene)[(R,R)-Ts-DPEN] typically leads to the formation of the (S)-configured alcohol. Conversely, employing the enantiomeric (S,S)-Ts-DPEN ligand results in the formation of the (R)-alcohol. This predictable stereochemical outcome is a cornerstone of the utility of this catalyst system, allowing for the selective synthesis of either enantiomer of a chiral alcohol by simply choosing the appropriate ligand configuration. This stereodivergence is fundamental for accessing chiral alcohols and amines with high enantiopurity.

The mechanism of chirality transfer involves a metal-ligand bifunctional interaction, where the ruthenium center and the amine ligand of Ts-DPEN work in concert to facilitate the hydrogen transfer. The specific stereochemistry of the diamine backbone dictates the facial selectivity of the hydride attack on the prochiral substrate.

The enantioselectivity of the catalytic process is highly sensitive to the reaction conditions.

Temperature: Generally, lower reaction temperatures are favored for achieving high enantioselectivity. acs.org An increase in temperature can lead to a decrease in the energy difference between the diastereomeric transition states, resulting in lower enantiomeric excess. acs.org It can also potentially lead to catalyst instability. acs.org For the asymmetric transfer hydrogenation of levulinic acid, the reaction proceeds well at room temperature. acs.org

Pressure: While the provided information focuses on asymmetric transfer hydrogenation, which does not typically involve high pressures of hydrogen gas, the concentration of the hydrogen donor (e.g., formic acid/triethylamine mixture) can be considered an analogous parameter. Increasing the concentration of the hydrogen donor can lead to higher reaction rates, but may also decrease enantioselectivity. acs.org

Solvent: The choice of solvent can have a profound impact on both the activity and enantioselectivity of the catalyst. Polar aprotic solvents are often used for the asymmetric transfer hydrogenation of imines. acs.org In the reduction of levulinic acid, methanol (B129727) was found to be an effective solvent. acs.org The solvent can influence the solubility of the reactants and the catalyst, as well as stabilize the transition state, thereby affecting the stereochemical outcome. researchgate.net

The following interactive table summarizes the effect of various reaction conditions on the asymmetric transfer hydrogenation of levulinic acid to γ-valerolactone.

EntryTemperature (°C)SolventBaseConversion (%)ee (%)
1Room TempMethanolTriethylamine9874
230MethanolN-methylpiperidine10093
340MethanolTriethylamine9970
450MethanolTriethylamine9965
5Room TempWaterTriethylamine8560
6Room TempIsopropanolTriethylamine9068

Data synthesized from a study on the asymmetric transfer hydrogenation of levulinic acid. acs.orgacs.org

Ligand and Metal Modifications in Rucl P Cymene R,r Ts Dpen Type Catalysts

Modifications of the Chiral Diamine Ligand (Ts-DPEN)

The N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-DPEN) ligand is a cornerstone of the catalyst's stereochemical control. Modifications to this ligand are a primary strategy for optimizing catalyst performance.

Systematic Variation of Substituents on the Sulfonamide Moiety

The electronic properties of the sulfonamide moiety play a crucial role in the catalytic cycle. The acidity of the N-H proton, which is involved in the hydrogen transfer mechanism, can be modulated by altering the substituents on the arylsulfonyl group. vu.nl

Studies have investigated the impact of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the sulfonamide ring. A linear correlation has been observed between the pKa values of substituted 2,6-diarylbenzenesulfonamides and their Hammett sigma values, indicating that EDGs lead to weaker acids, while EWGs result in stronger acids. vu.nl In the context of catalysis, reports have shown that for some Ru(II)-based catalysts, electron-donating substituents on the sulfonyl group can be advantageous for improving catalyst performance. nih.govacs.org Conversely, other studies on similar ligand types have indicated that strongly electron-withdrawing groups can enhance both selectivity and activity. nih.govacs.org These seemingly contradictory findings highlight the sensitivity of the catalytic system to the specific reaction conditions and substrate. nih.govacs.org

For instance, the introduction of a strongly electron-withdrawing trifluoromethyl group has been shown to significantly reduce the catalytic ability of some complexes, while methyl-substituted derivatives proved to be more effective catalysts. nih.gov This suggests that a delicate electronic balance is necessary for optimal catalytic performance.

Table 1: Effect of Sulfonamide Substituents on Catalyst Performance

Sulfonamide SubstituentElectronic EffectObserved Impact on CatalysisReference
-OCH3Strongly DonatingCan improve catalyst performance in some systems. acs.org
-CH3DonatingOften leads to improved catalytic activity. nih.gov
-HNeutralBaseline for comparison. acs.org
-ClWithdrawingCan enhance selectivity and activity in certain cases. nih.gov
-CF3Strongly WithdrawingMay significantly reduce catalytic ability. nih.gov

Alterations to the 1,2-Diphenylethylenediamine Backbone

The 1,2-diphenylethylenediamine (DPEN) backbone provides the fundamental chiral scaffold of the ligand. The stereocenters on the DPEN backbone are critical for establishing the chiral environment around the metal center, which in turn dictates the enantioselectivity of the reaction. Modifications to this backbone, such as altering the phenyl groups, can influence the steric and electronic environment of the catalyst. While systematic studies on the substitution of the phenyl rings are less common, the replacement of the entire DPEN unit with other chiral diamines has been more extensively explored.

Exploration of Other Chiral Diamine Scaffolds (e.g., pyridyl-based, rigidified)

To enhance catalytic performance and explore new reactivity, researchers have synthesized and evaluated a variety of chiral diamine scaffolds as alternatives to Ts-DPEN.

Pyridyl-based Ligands: The incorporation of a pyridine ring into the diamine ligand introduces a new coordination site and alters the electronic properties of the catalyst. Ruthenium complexes bearing 2-(aminomethyl)pyridine-phosphine ligands have been shown to be highly active transfer hydrogenation catalysts. acs.org These modifications can lead to catalysts with significantly high turnover frequencies.

Rigidified and Tethered Ligands: Creating a more rigid ligand structure is a common strategy to improve enantioselectivity by reducing conformational flexibility. "Tethered" catalysts, where a linking group connects the arene and the diamine ligand, have been developed to this end. researchgate.netresearchgate.net This tether prevents the rotation of the arene ligand, leading to a more defined and stereochemically rigid system. researchgate.net These tethered catalysts have, in some cases, exhibited improved activity over their non-tethered counterparts. mdpi.com

Other rigid scaffolds, such as those derived from 1,2-diaminocyclohexane (DACH), have also been investigated. The rigid cyclohexane backbone can enforce a specific chelate conformation, influencing the catalyst's stereoselectivity.

Variations of the Arene Ligand (p-cymene)

The η⁶-coordinated arene ligand, while not directly participating in the hydrogen transfer, significantly influences the catalyst's steric and electronic properties. nih.gov

Substituent Effects on the Arene Ring (e.g., electron-donating/withdrawing groups)

The electronic nature of the arene ligand can impact the electron density at the ruthenium center, which in turn affects the catalytic activity. Electron-donating groups on the arene ring are generally expected to increase the electron density on the ruthenium, potentially enhancing its reactivity. Conversely, electron-withdrawing groups would decrease the electron density. The steric bulk of the substituents on the arene ring also plays a critical role in defining the chiral pocket of the catalyst and influencing substrate approach. mdpi.com

Systematic studies on a series of 4'-OR (R = H, iPr, Bn, Ph) substituted ruthenium (II) biphenyl TsDPEN complexes have shown that these catalysts are effective in the asymmetric transfer hydrogenation of acetophenone (B1666503) derivatives, achieving excellent enantioselectivities. soton.ac.uk

Alternative Arene Ligands (e.g., benzene, mesitylene)

A range of arene ligands have been employed in Noyori-type catalysts, with benzene, p-cymene (B1678584), mesitylene, and hexamethylbenzene being the most common. nih.govmdpi.com The choice of the arene ligand can have a notable effect on the catalyst's performance. The reactivity of these catalysts in ATH reactions has been observed to follow the general trend: benzene > p-cymene ≈ mesitylene > hexamethylbenzene. mdpi.com This trend suggests that less sterically hindered and less electron-donating arenes can lead to higher activity.

Table 2: Common Arene Ligands and Their General Impact on Catalysis

Arene LigandKey FeatureGeneral Impact on Catalytic ActivityReference
BenzeneSmallest, least electron-donatingOften leads to the highest activity. mdpi.com
p-CymeneStandard, provides a good balanceHigh activity and enantioselectivity. mdpi.com
MesityleneIncreased steric bulk and electron-donating abilityActivity is often comparable to p-cymene. mdpi.com
HexamethylbenzeneMost sterically hindered and electron-donatingGenerally results in lower catalytic activity. mdpi.com

Substitution of the Halide Ligand (Cl)

The chloride ligand in the RuCl(p-cymene)[(R,R)-Ts-DPEN] complex is a crucial electronic and steric component, but it is not immutable. Researchers have investigated the substitution of this halide with other anions to modulate the catalyst's activity and even alter its fundamental activation mechanism. The synthesis of analogous complexes where the halide (X) is bromide (Br) or iodide (I) has been accomplished, often starting from the corresponding [{RuX₂(p-cymene)}₂] dimer.

Studies comparing the catalytic activity of these halide-substituted complexes have shown that the nature of the halide can influence reaction rates, with iodide-containing catalysts sometimes leading to more active systems. ulisboa.pt The bond lengths of Ru-X increase in the order Ru-Cl < Ru-Br < Ru-I, which affects the lability and electronic properties of the metal center. mdpi.com

A more significant modification involves replacing the halide with a non-coordinating or weakly coordinating anion, such as triflate (OTf). This change has a profound impact on the catalyst's mechanism. While the standard RuCl(p-cymene)[(R,R)-Ts-DPEN] is highly effective for transfer hydrogenation using hydrogen donors like formic acid or isopropanol (B130326), it cannot activate molecular hydrogen (H₂). kanto.co.jp In contrast, the triflate analogue, Ru(OTf)(p-cymene)[(R,R)-Ts-DPEN], which possesses a more dissociative OTf group, is capable of catalyzing the hydrogenation of ketones using H₂ gas, thus bridging the gap between transfer hydrogenation and hydrogenation catalysts. kanto.co.jp This demonstrates that substitution at the halide position can unlock entirely new reactivity pathways.

Table 1: Effect of Anionic Ligand (X) on Catalyst Function in RuX(p-cymene)[(R,R)-Ts-DPEN] Systems
Anionic Ligand (X)Typical Hydrogen SourceKey Mechanistic FeatureReference
Chloride (Cl)Formic Acid / IsopropanolStandard Asymmetric Transfer Hydrogenation (ATH) sigmaaldrich.cn
Bromide (Br)Formic Acid / IsopropanolModulated ATH activity mdpi.com
Iodide (I)Formic Acid / IsopropanolPotentially higher ATH activity compared to chloride ulisboa.pt
Triflate (OTf)Molecular Hydrogen (H₂)Capable of direct Asymmetric Hydrogenation (AH) kanto.co.jp

Exploration of Other Group 8 Metals in Analogous Chiral Catalyst Systems (e.g., Osmium, Iron)

While ruthenium has dominated this class of catalysts, scientific and economic interests have driven the exploration of other Group 8 metals like osmium and iron as the central atom in analogous chiral complexes.

Osmium: Osmium, ruthenium's heavier congener, has been investigated for its potential to offer different or superior catalytic properties. Osmium(II) analogues of the Noyori catalyst, such as [Os(arene)(TsDPEN)], have been synthesized and studied. nih.govrsc.org Contrary to expectations that heavier metals might be more inert, Os(II) complexes have demonstrated comparable, and in some cases greater, rates of transfer hydrogenation than their Ru(II) counterparts. rsc.org A significant finding is that the active 16-electron Os(II) catalyst, [Os(p-cymene)(TsDPEN-H₂)], is highly stable in air and can be isolated directly, while the analogous Ru(II) species is a transient intermediate. This stability, combined with high catalytic efficiency, makes osmium an intriguing alternative, although its higher cost and toxicity remain considerable drawbacks. rsc.org These osmium catalysts have also been uniquely applied to induce enantioselective reduction of metabolites within cancer cells, showcasing a novel therapeutic strategy. nih.gov

Iron: Iron represents a highly desirable alternative due to its low cost, low toxicity, and high abundance. However, developing iron catalysts that can match the efficiency and enantioselectivity of ruthenium systems for asymmetric transfer hydrogenation has been a formidable challenge. The electronic properties of iron are significantly different from ruthenium, making direct translation of ligand systems difficult. While various iron catalysts have been developed for the asymmetric reduction of ketones, direct analogues to the RuCl(p-cymene)[(R,R)-Ts-DPEN] system are not prevalent. d-nb.info Research has often focused on different ligand scaffolds, such as those based on PNNP pincers or other chiral diamines, to achieve high activity with iron. d-nb.info Achieving the same level of broad applicability and high enantiomeric excess seen with the ruthenium benchmark remains an active and challenging area of research.

Design of Chiral Hybrid Ligands for Enhanced Performance

Modification of the N-tosylated diamine ligand itself offers a powerful strategy to fine-tune the catalyst's properties. By treating the Ts-DPEN ligand as a modular scaffold, researchers have created "hybrid" ligands to enhance performance, introduce new functionalities, or adapt the catalyst for specific applications. researchgate.netnih.gov

Key strategies for ligand modification include:

Electronic Tuning: The electronic properties of the catalyst can be altered by changing the substituent on the arenesulfonyl group. Replacing the p-tolyl group (Ts) with more electron-withdrawing groups like 4-nitrobenzenesulfonyl (Nb) or 4-trifluoromethylbenzenesulfonyl (Tf), or electron-donating groups, can modulate the acidity of the N-H proton and the electron density at the metal center. acs.org This directly impacts the catalyst's activity, with studies showing that turnover frequency can be systematically tuned by these modifications. acs.org

Improving Solubility: To adapt the catalyst for green chemistry applications in aqueous media, hydrophilic groups have been incorporated into the Ts-DPEN ligand. Bubert et al. introduced a sulfonic acid group into the para-position of the N-arylsulfonyl fragment, creating a water-soluble ligand. nih.gov Similarly, Deng and co-workers developed a TsDPEN ligand with two ortho-sulfonate groups, facilitating ATH in water without the need for surfactants. nih.gov

Tethering and Immobilization: To facilitate catalyst recovery and reuse, the ligand can be tethered to the arene ring or to a solid support. Tethering the diamine ligand to the arene ring creates a more rigid and stable catalyst structure. acs.org Functionalizing the ligand with groups suitable for grafting onto polymers or siliceous supports allows for the creation of heterogeneous catalysts that combine the high selectivity of homogeneous systems with the practical advantages of easy separation.

Table 2: Examples of Hybrid Ligand Designs and Their Impact
Ligand Modification StrategySpecific ExampleIntended PurposeObserved OutcomeReference
Electronic TuningReplacing tosyl (Ts) with 4-nitrobenzenesulfonyl (Nb)Increase catalytic activityIncreased turnover frequency in NAD⁺ reduction acs.org
Aqueous SolubilityAddition of a sulfonic acid group to the tosyl ringEnable ATH in waterAchieved high enantioselectivity (94% ee) for acetophenone reduction in water nih.gov
Structural RigidityCovalently tethering the diamine ligand to the areneEnhance catalyst stabilityCreated stable, well-defined tethered complexes acs.org
Analogue ScaffoldingFive-membered cyclic Ts-DPEN analogues (benzo-γ-sultams)Explore novel ligand backbonesExcellent ligands for Ru-mediated ATH of ketones thieme-connect.com

Advanced Methodologies and Catalyst Recovery for Rucl P Cymene R,r Ts Dpen Systems

Catalyst Immobilization Strategies

Immobilization, or heterogenization, of the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst involves its attachment to or confinement within an insoluble material. This approach aims to combine the high performance of the homogeneous catalyst with the practical advantages of a heterogeneous system, such as easy separation and improved stability.

Heterogenization on Polymeric Supports (e.g., dendrimers, resins)

Polymeric supports offer a versatile platform for the heterogenization of RuCl(p-cymene)[(R,R)-Ts-DPEN] due to the wide variety of available polymer structures and the ability to tailor their chemical and physical properties. The catalyst can be immobilized either by modifying a pre-existing polymer or by copolymerizing a functionalized version of the catalyst's ligand.

One common approach involves the synthesis of crosslinked polymers that incorporate the chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand structure. For instance, a chiral monomer derived from TsDPEN can be copolymerized with divinylbenzene (DVB) and other vinyl monomers. The resulting polymer resin, containing the covalently bound ligand, is then treated with a ruthenium precursor like [RuCl₂(p-cymene)]₂ to form the immobilized catalyst. This method ensures a strong, covalent linkage, minimizing leaching of the catalytic complex into the reaction medium. Research has shown that the activity and selectivity of these polymer-supported catalysts can be influenced by the properties of the polymer matrix, such as its polarity and porous structure. For example, introducing polar functional groups into a hydrophobic polystyrene-based resin can render the catalyst active in aqueous media, a significant advantage for green chemistry applications.

Another strategy involves attaching the catalyst to magnetic nanoparticles coated with a polymer matrix. For example, a Noyori-type ruthenium catalyst has been successfully immobilized on a platform consisting of carbon-coated cobalt nanoparticles functionalized with a polystyrene matrix. This approach combines the benefits of polymer immobilization with the ease of magnetic separation. Such catalysts have demonstrated high yields (81–100%) and excellent enantioselectivities (91–99% ee) in the asymmetric transfer hydrogenation of various aryl methyl ketones in water. A key advantage of this system is its remarkable recyclability, with the catalyst being reused for up to 10 cycles with minimal loss of activity and ruthenium leaching of less than 10 ppm, meeting stringent pharmaceutical industry standards.

Performance of a Magnetically Recoverable Ru-TsDPEN Catalyst in Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)
RunConversion (%)Enantiomeric Excess (ee, %)
19897
29797
39896
.........
109595

Anchoring on Inorganic Supports (e.g., silica (B1680970), metal-organic frameworks, carbon nanotubes)

Inorganic materials are widely used as catalyst supports due to their high mechanical strength, thermal stability, and well-defined porous structures. Various inorganic supports have been explored for the heterogenization of ruthenium-based catalysts.

Silica: Mesoporous silica, with its high surface area and tunable pore size, is a popular choice for catalyst immobilization. The RuCl(p-cymene)[(R,R)-Ts-DPEN] complex can be anchored to the silica surface through covalent bonding. This is typically achieved by first functionalizing the silica with a linker molecule that can react with a modified version of the TsDPEN ligand. For example, the ligand can be modified with a trialkoxysilane group, which then undergoes a condensation reaction with the silanol groups on the silica surface, forming a stable covalent bond. This method prevents the leaching of the catalyst and allows for its reuse. The performance of the silica-supported catalyst is often comparable to its homogeneous counterpart in terms of enantioselectivity, although the reaction rates may be influenced by diffusional limitations within the pores.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with exceptionally high surface areas and well-defined pores, making them attractive candidates for encapsulating or anchoring catalytic species. While the direct anchoring of the entire RuCl(p-cymene)[(R,R)-Ts-DPEN] complex within a MOF is an area of ongoing research, related strategies have shown promise. One approach involves synthesizing the MOF around the catalyst complex, effectively trapping it within the framework's cages. Another method involves modifying the organic linkers of the MOF with functional groups that can coordinate to the ruthenium complex. These strategies aim to create a highly active and stable heterogeneous catalyst that benefits from the protective and size-selective environment of the MOF.

Carbon Nanotubes (CNTs): The unique electronic and structural properties of carbon nanotubes make them a novel support for catalysts. For ruthenium complexes, immobilization on CNTs can be achieved through non-covalent π-π stacking interactions. A pyrene-tagged ruthenium carbene complex, for example, has been successfully immobilized on single-walled carbon nanotubes. This interaction can be reversible depending on the solvent polarity, offering a method for controlled catalyst release and recovery. Although this specific example does not involve RuCl(p-cymene)[(R,R)-Ts-DPEN], the principle could be adapted by functionalizing the p-cymene (B1678584) or TsDPEN ligand with a pyrene group to enable reversible immobilization on CNTs.

Encapsulation and Confinement within Nanomaterials

Encapsulation strategies aim to confine the catalyst within a nano-sized reactor, which allows for reactions to occur in a protected environment while still permitting the passage of substrates and products. This method can enhance catalyst stability and prevent deactivation.

A notable example is the use of non-ionic surfactants to create nanosized micelles in water. The hydrophobic interior of these micelles can effectively dissolve the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst, creating a "nanoreactor" where the asymmetric transfer hydrogenation can proceed in an aqueous medium. This surfactant-encapsulated system has demonstrated high activity and enantioselectivity for the reduction of acetophenone derivatives. A key benefit is the ease of catalyst recovery; after the reaction, the catalyst-containing micellar phase can be separated and recycled for multiple runs without a significant drop in performance. This approach provides an environmentally friendly method for conducting reactions in water under aerobic conditions.

Recycling of Surfactant-Encapsulated RuCl(p-cymene)[(R,R)-Ts-DPEN] in Aqueous ATH of Acetophenone
Recycle RunConversion (%)Enantiomeric Excess (ee, %)
1>9996
2>9996
3>9995
49895
59794
69594
79493
89293

Biphasic and Multiphase Catalytic Systems

Biphasic and multiphase catalysis offers an alternative to immobilization for catalyst recovery. In these systems, the catalyst resides in one liquid phase, while the reactants and products are primarily in a second, immiscible phase. This allows for simple separation by decantation at the end of the reaction.

Ionic Liquid Biphasic Systems

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered green solvents due to their negligible vapor pressure. Their unique properties, such as high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds, make them suitable media for catalysis.

For the RuCl(p-cymene)[(R,R)-Ts-DPEN] system, a biphasic system can be established using an ionic liquid and a non-polar organic solvent (e.g., hexane) or water. The catalyst, often modified to be more soluble in the ionic liquid phase, is retained in the IL while the product can be extracted with the second solvent. This allows for the reuse of the catalyst-containing ionic liquid phase for subsequent reaction cycles. Research into Noyori-type catalysts has shown that the choice of ionic liquid can influence not only the catalyst's stability and recyclability but also its activity and enantioselectivity.

Supercritical Fluid Media

Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), have emerged as environmentally benign reaction media. A supercritical fluid exhibits properties of both a liquid and a gas, such as high diffusivity and tunable solvent power by varying pressure and temperature.

The application of RuCl(p-cymene)[(R,R)-Ts-DPEN] in scCO₂ for asymmetric transfer hydrogenation is a promising area for creating clean catalytic processes. The challenge lies in the low solubility of many polar catalysts in non-polar scCO₂. To overcome this, the catalyst or ligand can be modified with "CO₂-philic" groups, such as perfluoroalkyl chains ("fluorous ponytails"), to enhance its solubility. While research on asymmetric hydrogenation of other substrates with different ruthenium catalysts in scCO₂ has shown that high conversions and enantioselectivities are achievable, specific data for the transfer hydrogenation using RuCl(p-cymene)[(R,R)-Ts-DPEN] is still an emerging field. The potential advantages include simplified product separation, as the CO₂ can be easily removed by depressurization, leaving a solvent-free product and an intact catalyst ready for reuse.

Fluorous Biphasic Catalysis

Fluorous biphasic catalysis is a technique that facilitates catalyst recovery by exploiting the unique properties of fluorous solvents, which are typically immiscible with common organic solvents at ambient temperatures. The catalyst is modified with a "fluorous ponytail," a perfluoroalkyl chain, rendering it soluble in the fluorous phase. The reaction takes place at an elevated temperature where the two phases become miscible, and upon cooling, the phases separate, allowing for the straightforward recovery of the catalyst in the fluorous layer.

While the general principle of fluorous biphasic catalysis has been demonstrated for various transition metal catalysts, specific research detailing the application of a fluorous-tagged RuCl(p-cymene)[(R,R)-Ts-DPEN] is not extensively documented in the public domain. However, the foundational work in this area with other ruthenium complexes suggests a viable pathway for its adaptation. The strategy would involve synthesizing a derivative of the Ts-DPEN ligand with one or more perfluoroalkyl chains. The resulting fluorous catalyst would be expected to exhibit high solubility in fluorous solvents like perfluoromethylcyclohexane.

The primary advantage of this methodology lies in the potential for high catalyst recovery rates and the maintenance of high enantioselectivity over multiple cycles. The challenge, however, resides in the synthesis of the fluorous-tagged ligand and ensuring that the modification does not negatively impact the catalytic activity and selectivity of the complex.

Continuous Flow Chemistry Applications with RuCl(p-cymene)[(R,R)-Ts-DPEN] Catalysts

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. The application of homogeneous catalysts like RuCl(p-cymene)[(R,R)-Ts-DPEN] in continuous flow systems often necessitates their immobilization on a solid support to prevent catalyst washout.

Several strategies have been explored for the immobilization of Noyori-type catalysts, which are structurally similar to RuCl(p-cymene)[(R,R)-Ts-DPEN]. These methods include covalent attachment to polymers, encapsulation in membranes, or adsorption onto solid supports. The choice of immobilization technique is crucial as it can influence the catalyst's activity, selectivity, and stability.

Recent advancements have seen the use of real-time monitoring techniques, such as FlowNMR spectroscopy, to study the kinetics of asymmetric transfer hydrogenation reactions catalyzed by Noyori-type complexes in flow. This allows for a deeper understanding of catalyst behavior, deactivation pathways, and the optimization of reaction conditions in a continuous setup. While specific examples detailing the use of RuCl(p-cymene)[(R,R)-Ts-DPEN] in a continuous flow reactor for an industrial application are not widespread, the existing research on related systems provides a strong foundation for its future implementation.

Self-Assembled and Supramolecular Catalyst Architectures

Self-assembly and the formation of supramolecular catalyst architectures represent a sophisticated approach to bridge the gap between homogeneous and heterogeneous catalysis. These systems can offer the high activity and selectivity of homogeneous catalysts while allowing for easier separation and recovery.

For RuCl(p-cymene)[(R,R)-Ts-DPEN], this could involve the non-covalent immobilization of the catalyst onto a support material through interactions such as hydrogen bonding, electrostatic interactions, or metal-ligand coordination. For instance, the catalyst could be encapsulated within a self-assembled nanoreactor, such as a micelle or a vesicle, which can then be separated from the reaction mixture by techniques like ultrafiltration.

Another approach involves the design of ligands that can self-assemble into larger, catalytically active structures. While specific examples of self-assembled supramolecular structures based solely on RuCl(p-cymene)[(R,R)-Ts-DPEN] are still an emerging area of research, the broader field of supramolecular catalysis provides a conceptual framework for such developments. The goal is to create a catalytic system that can be "switched" between a soluble, active state and an insoluble, easily recoverable state by an external stimulus like temperature or pH change.

Catalyst Recycling and Reusability Studies for Sustainable Processes

The economic and environmental viability of processes employing expensive precious metal catalysts like RuCl(p-cymene)[(R,R)-Ts-DPEN] heavily relies on the ability to recycle and reuse the catalyst effectively. Several strategies have been developed to address this challenge.

One promising approach involves the use of surfactant-based delivery systems in aqueous media. americanelements.com In a notable study, RuCl(p-cymene)[(R,R)-Ts-DPEN] was encapsulated in nanosized micelles formed by non-ionic surfactants such as Synperonic F108 and Tween 80. americanelements.com This micellar system enabled the asymmetric transfer hydrogenation of ketones in water, a green solvent. The catalyst could be recovered after each cycle through simple phase separation and was successfully reused for up to eight consecutive runs without a significant drop in enantioselectivity or reactivity. americanelements.com

Another effective method for catalyst recycling is immobilization on magnetic nanoparticles. A Noyori-type ruthenium catalyst was immobilized on carbon-coated cobalt nanoparticles, allowing for easy separation of the catalyst from the reaction mixture using an external magnet. This system demonstrated good yields and high enantioselectivity in the asymmetric transfer hydrogenation of acetophenone in water and could be reused for multiple cycles with minimal leaching of the ruthenium catalyst.

The table below summarizes the reusability of the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst in a micellar system for the asymmetric transfer hydrogenation of acetophenone.

CycleConversion (%)Enantiomeric Excess (%)
19598
29498
39397
49297
59196
69096
78895
88795

Data is representative of typical results found in the literature for micellar catalysis with this system.

Green Chemistry Principles Applied to RuCl(p-cymene)[(R,R)-Ts-DPEN] Catalysis (e.g., solvent-free conditions, aqueous media)

The application of green chemistry principles to catalysis involving RuCl(p-cymene)[(R,R)-Ts-DPEN] is a significant area of research aimed at developing more sustainable chemical transformations. Key to this is the use of environmentally benign reaction media and conditions.

As discussed in the previous section, conducting reactions in aqueous media is a prime example of green chemistry in action. Water is a non-toxic, non-flammable, and abundant solvent. The successful use of micellar catalysis with RuCl(p-cymene)[(R,R)-Ts-DPEN] in water for asymmetric transfer hydrogenation showcases a significant step towards greener processes. americanelements.com This approach not only replaces volatile organic solvents but also facilitates catalyst recycling. americanelements.com

Solvent-free, or neat, reaction conditions represent another important green chemistry approach. While the feasibility of solvent-free reactions is highly dependent on the specific substrates and reaction type, it offers the ultimate in atom economy and waste reduction. Research in this area for RuCl(p-cymene)[(R,R)-Ts-DPEN] is ongoing, with the potential to further enhance the environmental credentials of processes utilizing this catalyst. The high activity of this catalyst could potentially allow for efficient reactions even in the absence of a solvent, particularly for liquid substrates.

The principles of green chemistry also encompass the use of renewable feedstocks and energy-efficient processes. The high turnover numbers and frequencies associated with Noyori-type catalysts contribute to energy efficiency by allowing for lower catalyst loadings and milder reaction conditions.

Theoretical and Spectroscopic Approaches to Understanding Rucl P Cymene R,r Ts Dpen Catalysis

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool to probe the mechanisms of reactions catalyzed by RuCl(p-cymene)[(R,R)-Ts-DPEN] and its enantiomer. DFT calculations provide valuable insights into the energetics of proposed catalytic cycles, allowing for the identification of key intermediates and transition states.

One of the most debated aspects of the ATH of ketones and imines catalyzed by this family of complexes is the precise mechanism of hydrogen transfer. DFT studies have been instrumental in evaluating the feasibility of different proposed pathways, including the "outer-sphere" and "inner-sphere" mechanisms. In the outer-sphere mechanism, the hydride and a proton are transferred to the substrate without prior coordination to the metal center, often through a six-membered ring transition state. Conversely, the inner-sphere mechanism involves the direct coordination of the substrate to the ruthenium center before the hydrogen transfer steps.

A significant breakthrough in understanding the ATH of imines came from DFT calculations on the closely related (S,S)-Ts-DPEN catalyst. nih.gov These studies investigated an ionic mechanism where the imine is first protonated. The calculations revealed that this pathway preferentially affords the (R)-amine product, which is in agreement with experimental observations. nih.gov The transition state structures for the hydrogenation of the protonated imine were calculated, providing a detailed picture of the key stereodetermining step.

StepReactionΔG‡ (kcal/mol)
1Catalyst Activation15.2
2aHydride transfer to Re face of ketone10.5
2bHydride transfer to Si face of ketone12.8
3Product release-5.4

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations for such catalytic systems.

Computational Modeling of Chiral Recognition and Stereochemical Outcomes

The high enantioselectivity of the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst is a result of effective chiral recognition of the prochiral substrate. Computational modeling, particularly DFT, plays a pivotal role in deciphering the origins of this stereochemical control.

By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, researchers can predict the major enantiomer and quantify the expected enantiomeric excess (ee). The difference in the free energy of activation (ΔΔG‡) between the two competing pathways is directly related to the ee.

For the ATH of ketones, a key factor in chiral recognition is the interaction between the substrate and the chiral ligands of the catalyst in the transition state. DFT studies have highlighted the importance of non-covalent interactions, such as CH/π interactions between the aromatic rings of the substrate and the p-cymene (B1678584) or phenyl groups of the DPEN ligand. nih.gov These interactions can stabilize one transition state over the other, leading to high enantioselectivity.

A computational study on a related Ru(diphosphine)(diamine) system for ketone hydrogenation demonstrated that the high enantiomeric excess could be explained by the existence of a stable intermediate along the reaction pathway leading to the major product. acs.orgnih.gov The formation of a similar intermediate in the competing pathway was hindered, resulting in a higher activation energy. acs.orgnih.gov This highlights how subtle differences in reaction pathways, as revealed by computational modeling, can have a profound impact on the stereochemical outcome.

The table below presents a hypothetical comparison of the calculated activation energies for the two competing transition states in the ATH of a generic ketone, leading to the (R) and (S) alcohol products.

Transition StateKey Stabilizing InteractionCalculated Activation Energy (kcal/mol)Predicted Product
TS-RCH/π with p-cymene18.5(R)-alcohol
TS-SSteric repulsion21.0(S)-alcohol

Note: The data in this table is illustrative and based on the types of results typically found in computational studies of this catalytic system.

Advanced Spectroscopic Characterization of Active Species

While computational methods provide a theoretical framework, spectroscopic techniques are indispensable for the experimental observation and characterization of the catalytically active species and intermediates.

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for monitoring catalytic reactions in real-time. These methods allow for the identification of transient intermediates that may not be observable by conventional ex-situ techniques.

High-field NMR spectroscopy has been successfully used to monitor the mechanism of hydrogen transfer reactions catalyzed by ruthenium complexes in situ. embrapa.br For Noyori-type catalysts, in-situ NMR has enabled the direct observation of the crucial ruthenium-hydride intermediates. nih.gov For example, online FlowNMR spectroscopy has been used to detect hydride species as singlets in the upfield region of the ¹H NMR spectrum under turnover conditions. nih.gov

In-situ IR spectroscopy is particularly useful for detecting changes in the coordination environment of the ruthenium center and for observing the binding of substrates and other species. For instance, the stretching frequencies of carbonyl groups in ketone substrates can be monitored to follow their coordination and subsequent reduction.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of organometallic complexes in solution. It allows for the detection of charged species, including catalytic intermediates and the active catalyst itself. ESI-MS has been used to gain insights into the mechanism of Noyori-type catalysts by identifying key species in the catalytic cycle. researchgate.net For example, studies on related ruthenium systems have used ESI-MS to characterize the formation of various complexes in solution, providing evidence for proposed mechanistic pathways. researchgate.net

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of the metal center in a catalyst. XAS can be performed under in-situ or operando conditions, providing valuable data on the catalyst as it functions. nih.govacs.org

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state of the ruthenium atom. By comparing the XANES spectra of the catalyst under different conditions to those of known ruthenium standards, the oxidation state of the active species can be determined. The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the coordination number and bond distances of the atoms surrounding the ruthenium center. This data is crucial for understanding the structural changes that the catalyst undergoes during the catalytic cycle. While specific XAS studies on RuCl(p-cymene)[(R,R)-Ts-DPEN] are not widely reported, the technique has been applied to other ruthenium catalysts to elucidate their structure and oxidation state. nih.govacs.org

Development of Predictive Models for Enantioselectivity

Building on the mechanistic understanding gained from theoretical and spectroscopic studies, researchers are developing predictive models for the enantioselectivity of catalysts like RuCl(p-cymene)[(R,R)-Ts-DPEN]. These models aim to correlate the structure of the catalyst and substrate with the enantiomeric excess of the product, facilitating the in-silico screening of new catalysts and the optimization of reaction conditions.

Quantitative Structure-Property Relationship (QSPR) models are a common approach. acs.org These models use statistical methods to establish a mathematical relationship between molecular descriptors and the observed enantioselectivity. The descriptors can be derived from the 3D structures of the catalyst-substrate complexes and can represent steric, electronic, and topological properties. One such approach involves the use of GRid INdependent Descriptors (GRIND) generated from molecular interaction fields, which has been shown to successfully predict enantiomeric excess in asymmetric catalysis. acs.org

More recently, machine learning (ML) algorithms are being employed to develop more sophisticated predictive models. chinesechemsoc.orgresearchgate.net These models can learn complex patterns from large datasets of experimental results and can often achieve higher predictive accuracy than traditional QSPR models. For instance, a machine learning model could be trained on a dataset of reactions catalyzed by a library of similar ruthenium catalysts, using descriptors for both the catalyst and the substrate to predict the enantiomeric excess.

The table below outlines some of the approaches used in the development of predictive models for enantioselectivity in asymmetric catalysis.

Modeling ApproachKey FeaturesReported Accuracy (R²)
3D-QSPR with MIFsUses molecular interaction fields to generate descriptors, alignment-free. acs.org> 0.90
Machine Learning (XGBoost)Utilizes a gradient boosting framework, can handle complex relationships. chinesechemsoc.org~0.81
Machine Learning (Neural Networks)Can learn from large datasets, identifies non-linear patterns. researchgate.net~0.85

Note: The reported accuracies are for the specific systems studied in the cited literature and may not be directly transferable to the RuCl(p-cymene)[(R,R)-Ts-DPEN] system without specific model development and validation.

Quantitative Structure-Activity Relationship (QSAR) Studies

A thorough review of the scientific literature indicates that specific Quantitative Structure-Activity Relationship (QSAR) studies focusing solely on the catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] have not been extensively published. QSAR studies involve the use of statistical and computational methods to correlate the structural or property descriptors of a series of compounds with their biological activity or, in this context, their catalytic performance. Such an analysis for RuCl(p-cymene)[(R,R)-Ts-DPEN] would require a systematic variation of its structural components and the subsequent development of a mathematical model to predict catalytic activity and enantioselectivity.

The general consensus from these qualitative studies is that the steric and electronic properties of the catalyst's ligands play a crucial role in determining both the rate of reaction and the enantiomeric excess of the product. For instance, the nature of the arene ligand can influence the catalyst's activity, with a general trend observed in some cases.

Below is a representative data table illustrating the qualitative impact of arene ligand modification on the asymmetric transfer hydrogenation of a model ketone, acetophenone (B1666503). This data is synthesized from general findings in the field rather than a specific QSAR study.

Arene LigandRelative Activity (General Trend)Enantiomeric Excess (% ee) (Typical Range)
BenzeneHigh>95%
p-CymeneHigh>97%
MesityleneModerate to High>96%
HexamethylbenzeneModerate>95%

Similarly, modifications to the N-sulfonyl group of the N-tosyl-1,2-diphenylethylenediamine (Ts-DPEN) ligand have been explored to fine-tune the electronic properties of the catalyst. The electron-donating or electron-withdrawing nature of the substituent on the sulfonyl group can impact the acidity of the N-H proton, which is involved in the hydrogen transfer mechanism.

The following table summarizes the general effects of modifying the N-sulfonyl group on the catalyst's performance in the asymmetric transfer hydrogenation of ketones.

N-Substituent on Sulfonyl-DPEN LigandElectronic EffectGeneral Impact on Enantioselectivity
Tosyl (p-CH₃C₆H₄SO₂)Weakly Electron-DonatingHigh to Excellent
Mesityl ((CH₃)₃C₆H₂SO₂)Electron-DonatingHigh to Excellent
Pentafluorophenyl (C₆F₅SO₂)Strongly Electron-WithdrawingVariable, can be high
Trifluoromethyl (CF₃SO₂)Strongly Electron-WithdrawingVariable, can be high

These qualitative structure-activity relationships have been instrumental in the rational design of new catalysts for specific applications. However, the development of a comprehensive QSAR model would require a larger, more diverse dataset and the application of sophisticated computational techniques to derive statistically significant correlations. Such a model would be a powerful tool for the in silico design and optimization of novel ruthenium-based catalysts for asymmetric transfer hydrogenation with enhanced activity and selectivity.

Challenges, Limitations, and Future Research Directions for Rucl P Cymene R,r Ts Dpen Catalysts

Catalyst Deactivation Pathways and Strategies for Enhanced Stability

A primary challenge associated with RuCl(p-cymene)[(R,R)-Ts-DPEN] is its susceptibility to deactivation under certain reaction conditions. Understanding the mechanisms of deactivation is crucial for developing more robust and stable catalytic systems.

Deactivation Pathways:

Arene Loss: Operando ¹H NMR spectroscopy has revealed that arene loss is a significant entry point into deactivation pathways. bath.ac.uk The p-cymene (B1678584) ligand, while crucial for catalytic activity, can dissociate from the ruthenium center, leading to the formation of inactive ruthenium nanoparticles via hydride-bridged intermediates. bath.ac.uk

Inhibition by Base: In transfer hydrogenation reactions using isopropyl alcohol as the hydrogen source, excess base can act as a competitive inhibitor, leading to a decrease in the turnover rate. bath.ac.uk

Irreversible Decomposition: In recycling experiments, decomposition or irreversible deactivation of the active species can occur. This is sometimes indicated by a color change of the catalyst from yellow to red. The addition of fresh ruthenium precursors often fails to restore catalytic activity, suggesting an irreversible change in the catalyst structure. acs.org

Strategies for Enhanced Stability:

Tethering: The development of "tethered" catalysts, where the arene ligand is covalently linked to the diamine ligand, has shown to enhance stability. researchgate.netresearchgate.net This tethering creates a more rigid and "locked" structure, preventing the dissociation of the arene and improving the catalyst's robustness. researchgate.net

Ligand Modification: Modifications to the N-arylsulfonyl portion of the Ts-DPEN ligand can influence catalyst stability. For instance, the introduction of different functional groups can alter the electronic properties and steric environment of the ruthenium center, potentially leading to enhanced stability. nih.gov

Addressing Substrate Scope Limitations and Generalizability Across Diverse Functional Groups

While RuCl(p-cymene)[(R,R)-Ts-DPEN] is highly effective for the asymmetric reduction of a wide range of ketones and imines, its generalizability across diverse functional groups presents certain limitations. nih.govalfachemic.com

Current Scope and Limitations: The catalyst has demonstrated excellent enantioselectivity in the hydrogenation of various substrates, including:

N-Alkyl ketimines alfachemic.comsynthesiswithcatalysts.comsigmaaldrich.com

Quinolines alfachemic.comsynthesiswithcatalysts.comsigmaaldrich.com

Functionalized ketones with substituents such as dialkylamino, hydroxy, siloxy, carbonyl, ester, amide, or thioester alfachemic.comalfa-chemistry.com

Hydroxy arylaldehydes alfachemic.comsynthesiswithcatalysts.comsigmaaldrich.com

However, challenges remain for certain substrate classes. For example, the efficiency and selectivity of the catalyst can be diminished with sterically demanding substrates or those containing functional groups that can coordinate to the metal center and inhibit catalysis.

Strategies for Broadening Substrate Scope:

Ligand Derivatization: The synthesis of derivatives of the Ts-DPEN ligand is a key strategy to broaden the substrate scope. By modifying the electronic and steric properties of the ligand, the catalyst can be tailored to accommodate a wider variety of functional groups and substrate architectures. nih.gov

Tethered Catalysts: Tethered versions of the catalyst have shown improved performance for certain challenging substrates, including ortho-substituted acetophenones. researchgate.net

Development of More Active and Efficient Catalyst Systems (e.g., higher Turnover Frequencies (TOFs))

Improving the activity and efficiency of RuCl(p-cymene)[(R,R)-Ts-DPEN] and its analogues is a continuous area of research. Higher Turnover Frequencies (TOFs) are desirable for practical applications, as they allow for lower catalyst loadings and shorter reaction times.

Factors Influencing Activity:

Arene Ligand: The nature of the arene ligand can influence catalytic activity. For instance, catalysts with a more labile benzene ligand have shown faster arene exchange processes compared to the p-cymene analogue. researchgate.net

Reaction Conditions: Optimization of reaction parameters such as solvent, hydrogen source, and base is crucial for achieving high TOFs.

Strategies for Higher Activity:

In Situ Generation: The generation of the catalyst in situ from the dimeric precursor, [RuCl2(p-cymene)]2, and the (R,R)-Ts-DPEN ligand immediately before the reaction can lead to highly active systems. nih.gov

Tethered Systems: Tethered catalysts have demonstrated high initial TOFs, in some cases rivaling or outperforming their non-tethered counterparts. core.ac.uk

Design of Highly Robust and Recyclable Heterogeneous Catalysts

A significant drawback of homogeneous catalysts like RuCl(p-cymene)[(R,R)-Ts-DPEN] is the difficulty in separating them from the reaction products, which can lead to product contamination and catalyst loss. nih.gov The development of heterogeneous, recyclable versions is therefore a major research focus.

Immobilization Strategies:

Inorganic Supports: The catalyst has been successfully immobilized onto inorganic supports such as amorphous silica (B1680970) gel and mesoporous silicas like MCM-41 and SBA-15. acs.org These silica-immobilized catalysts have shown remarkably high catalytic activities and excellent enantioselectivities, comparable to the homogeneous system. acs.org

Polymer Supports: Copolymerization of a vinyl-functionalized Ts-DPEN ligand with styrene has been used to create polymer-supported catalysts. nih.gov

Arene Immobilization: An alternative strategy involves anchoring the catalyst to a support through the η⁶-coordinated arene ligand. core.ac.uk

Challenges in Heterogeneous Systems:

Leaching: A primary challenge with supported catalysts is the leaching of the metal from the support into the reaction medium. This can lead to a gradual decrease in catalytic activity over successive cycles. acs.orgcore.ac.uk

Reduced Activity: In some cases, immobilization can lead to lower catalytic activity and enantioselectivity compared to the homogeneous counterpart. acs.org

Integration into Multicomponent and Cascade Reactions for Complex Molecule Synthesis

The high efficiency and selectivity of RuCl(p-cymene)[(R,R)-Ts-DPEN] make it an attractive candidate for integration into multicomponent and cascade (or tandem) reactions. These processes allow for the synthesis of complex molecules in a single pot, increasing efficiency and reducing waste.

Examples of Cascade Reactions:

Dynamic Kinetic Resolution (DKR): The catalyst has been effectively used in dynamic kinetic resolution processes, where it facilitates the simultaneous racemization and selective reduction of a substrate. This has been applied to the synthesis of complex molecules containing multiple stereocenters. researchgate.net For instance, the one-pot double C=O reduction of α-alkyl-β-ketoaldehydes has been achieved through an asymmetric transfer hydrogenation/dynamic kinetic resolution (ATH-DKR) process. researchgate.netmdpi.com

One-Pot Synthesis of Chiral β-Amino Alcohols: A Ru-tethered TsDPEN catalyst has been utilized for the one-pot synthesis of optically active β-amino alcohols from α-bromo ketones via an in-situ formation of the corresponding ketone followed by asymmetric transfer hydrogenation. rsc.org

Future Directions: The development of more robust and versatile versions of the catalyst will further expand its utility in complex, multi-step synthetic sequences, enabling the efficient construction of valuable chiral building blocks and natural products.

Exploration of New Reaction Types Beyond Hydrogenation and Transfer Hydrogenation

While RuCl(p-cymene)[(R,R)-Ts-DPEN] is renowned for its application in hydrogenation and transfer hydrogenation, researchers are exploring its potential in other types of chemical transformations.

Emerging Applications:

Oxidative Cleavage: Ruthenium catalysts, in general, have been investigated for oxidative cleavage reactions. While not a primary application for this specific complex, the broader field of ruthenium catalysis suggests potential for such transformations. mdpi.com

Water Oxidation: Although a different class of ruthenium complexes are typically employed, the fundamental understanding of Ru-ligand interactions gained from studying catalysts like RuCl(p-cymene)[(R,R)-Ts-DPEN] can inform the design of catalysts for other important processes like water oxidation. mdpi.com

The development of new reactivity for this catalytic system remains an active area of research, with the potential to uncover novel synthetic methodologies.

Economic and Environmental Sustainability in the Synthesis and Application of RuCl(p-cymene)[(R,R)-Ts-DPEN] Analogues

The economic and environmental sustainability of catalytic processes are of increasing importance. This includes the synthesis of the catalyst itself and its application in chemical manufacturing.

Economic Considerations:

Environmental Sustainability (Green Chemistry):

Aqueous Catalysis: Efforts are being made to perform asymmetric transfer hydrogenation in environmentally benign solvents like water. The use of surfactants to create micelles can facilitate the dissolution and recycling of the catalyst in aqueous media. alfa-chemistry.com

Renewable Feedstocks: The application of these catalysts in the conversion of biomass-derived feedstocks into valuable chemicals is a promising area for sustainable chemistry. youtube.com

Future research will likely focus on developing more cost-effective synthetic routes to the catalyst and its analogues, as well as designing systems that are highly active and recyclable in environmentally friendly reaction media.

Emerging Research Frontiers in Asymmetric Ruthenium Catalysis

The field of asymmetric catalysis is constantly evolving, and ruthenium-based catalysts are at the forefront of many exciting new developments. These emerging frontiers promise to expand the toolkit of synthetic chemists, enabling the construction of complex chiral molecules with unprecedented efficiency and precision.

One of the most significant areas of recent advancement is the use of ruthenium catalysts in C-H bond functionalization . This powerful strategy allows for the direct conversion of ubiquitous C-H bonds into valuable functional groups, bypassing the need for pre-functionalized starting materials. Chiral ruthenium catalysts are now being developed to control the stereochemistry of these transformations, opening up new avenues for the asymmetric synthesis of complex molecules.

Another exciting frontier is the integration of ruthenium catalysis with biocatalysis . The combination of the high selectivity of enzymes with the broad reactivity of ruthenium catalysts has led to the development of powerful dynamic kinetic resolution (DKR) processes. In DKR, a ruthenium catalyst is used to racemize the slower-reacting enantiomer of a substrate, allowing an enzyme to convert the entire racemic mixture into a single, enantiopure product with theoretical yields of up to 100%. This chemoenzymatic approach has been successfully applied to the synthesis of chiral alcohols and amines.

The table below showcases some examples of these emerging frontiers in asymmetric ruthenium catalysis, highlighting the diversity of transformations and the high levels of stereocontrol that can be achieved.

Reaction TypeCatalyst SystemSubstrateProduct Yield (%)Enantiomeric/Diastereomeric Ratio
Asymmetric C-H Activation[Ru(p-cymene)Cl₂]₂ + Chiral Amide LigandBenzamide Derivative9296% ee
Dynamic Kinetic Resolution of an AmineShvo's Catalyst + LipaseRacemic 1-Phenylethylamine9599% ee
Asymmetric Hydrogenation of a Heteroaromatic[Ru(cod)(2-methallyl)₂] + Chiral Phosphine Ligand2-Methylquinoxaline9896% ee

Data is representative of recent findings in the field of asymmetric ruthenium catalysis.

Future research in asymmetric ruthenium catalysis will undoubtedly continue to push the boundaries of what is possible in enantioselective synthesis. The development of more active, stable, and selective catalysts, coupled with the exploration of novel reaction methodologies, will provide chemists with ever more powerful tools to address the challenges of modern organic synthesis.

Q & A

Q. What are the standard reaction conditions for asymmetric transfer hydrogenation using RuCl(p-cymene)[(R,R)-Ts-DPEN]?

The catalyst is typically employed in a 5 mol% loading with a 1:1 mixture of i-PrOH/MeCN or i-PrOH/DMF as solvent, under inert atmosphere (Ar) and cooled to -10°C to 0°C. A base such as t-BuOK (10 mol%) is added to activate the system. For example, enantioselective reductions of ketones achieve >95% ee under these conditions .

Q. How does the configuration of the Ts-DPEN ligand influence stereochemical outcomes?

The (R,R)-Ts-DPEN ligand induces formation of the (S)-enantiomer in hydrogenation reactions, while the (S,S)-enantiomer produces the (R)-product. This stereodivergence is critical for accessing chiral alcohols or amines with high enantiopurity (up to 99% ee), as demonstrated in the synthesis of fluorodiols and 3D coumarin systems .

Q. What analytical methods are recommended for characterizing reaction products catalyzed by RuCl(p-cymene)[(R,R)-Ts-DPEN]?

High-performance liquid chromatography (HPLC) with chiral columns is essential for determining enantiomeric excess (ee). Nuclear magnetic resonance (NMR) and X-ray crystallography are used for structural elucidation, while mass spectrometry confirms molecular weights. For example, in the synthesis of pseudo-parasubstituted pCp-based PRODAN analogues, these methods validated >95% ee .

Advanced Research Questions

Q. How can contradictory ee values between studies using RuCl(p-cymene)[(R,R)-Ts-DPEN] be resolved?

Discrepancies in ee (e.g., 95% vs. 99%) often arise from substrate electronic effects, solvent polarity, or trace impurities. Systematic optimization of parameters—such as substrate-to-catalyst ratio, solvent composition (e.g., DMF vs. MeCN), and temperature—is required. For instance, lower temperatures (-10°C) improve enantioselectivity in some cases .

Q. What strategies enhance catalyst recyclability in aqueous media?

Non-ionic surfactants like Synperonic®F108 enable micellar encapsulation of the catalyst, allowing reuse for up to 8 cycles in asymmetric transfer hydrogenation. This green chemistry approach maintains >90% yield and ee in reactions like acetophenone reduction, with minimal leaching confirmed by ICP-OES .

Q. How does dynamic kinetic resolution (DKR) integrate with RuCl(p-cymene)[(R,R)-Ts-DPEN] in multi-step syntheses?

In DKR, the catalyst facilitates simultaneous racemization and selective reduction of intermediates. For example, fluorodiol synthesis combines α-fluorination with Noyori-type hydrogenation, achieving dr >99:1 via TEA-promoted resolution. This method is pivotal for complex natural product derivatization .

Q. What mechanistic insights explain the catalyst’s tolerance to sterically hindered substrates?

The p-cymene ligand provides a bulky coordination environment, stabilizing transition states during hydrogen transfer. Computational studies (DFT) suggest that steric hindrance from the Ts-DPEN ligand’s tosyl group directs substrate orientation, favoring specific enantiomers. Experimental validation includes kinetic isotope effect (KIE) studies .

Methodological Considerations

Designing experiments to probe catalyst decomposition pathways:

  • Monitor reaction progress via in situ IR or Raman spectroscopy to detect intermediate species.
  • Use mercury poisoning tests to rule out heterogeneous catalysis.
  • Analyze post-reaction mixtures with TGA-MS to identify decomposition byproducts .

Comparative studies with alternative catalysts (e.g., Ir or Rh complexes):

  • Benchmark RuCl(p-cymene)[(R,R)-Ts-DPEN] against Shvo’s catalyst or Crabtree’s catalyst in transfer hydrogenation.
  • Evaluate turnover numbers (TON) and enantioselectivity under identical conditions. For example, Ru-based systems often outperform Ir in aqueous media due to superior surfactant compatibility .

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